molecular formula C10H7Cl2N5O2 B5533761 4-amino-N'-(2,6-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-(2,6-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B5533761
M. Wt: 300.10 g/mol
InChI Key: BYWUAKBVHBRKFT-LNKIKWGQSA-N
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Description

4-amino-N'-(2,6-dichlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is a compound belonging to the oxadiazole family, known for its versatile chemical and biological activities. Oxadiazoles, including 1,3,4-oxadiazoles, are recognized for their wide range of applications in material science and as pharmacophores in drug design due to their stability and diverse functional capabilities.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of carbohydrazides with various reagents under controlled conditions. For instance, the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine with aromatic carbohydrazides can lead to the formation of 1,3,4-oxadiazoles, demonstrating a method to synthesize oxadiazole derivatives through the interaction of azirine with carbohydrazides (Link, 1978).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and mass spectrometry. These analyses confirm the (E)-configuration of azomethine groups and the crystalline structure of the compounds, which can crystallize in various space groups depending on the substituents attached to the oxadiazole ring. DFT calculations help to elucidate the electronic structure and confirm the molecular geometry derived from experimental data (Karrouchi et al., 2021).

Chemical Reactions and Properties

Oxadiazoles undergo a variety of chemical reactions, including condensation, cyclization, and substitution, depending on the reactants and conditions applied. The reactivity towards different chemical reagents illustrates the compound's versatility in synthesizing a wide range of derivatives with potential biological and industrial applications. The interaction with hydrazides and aldehydes followed by oxidative bond formation is a common route to introduce various substituents into the oxadiazole core (Niu et al., 2015).

properties

IUPAC Name

4-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O2/c11-6-2-1-3-7(12)5(6)4-14-15-10(18)8-9(13)17-19-16-8/h1-4H,(H2,13,17)(H,15,18)/b14-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWUAKBVHBRKFT-LNKIKWGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NON=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=NON=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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